(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride
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Overview
Description
(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research applications. Its molecular formula is C6H12ClF2NO, and it is often used in drug development and organic synthesis due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride typically involves the reaction of oxan-4-yl compounds with difluoroethanamine under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanol derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride include:
- (1R)-1-(oxan-4-yl)ethanamine
- (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(oxan-4-yl)ethanamine;hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific difluoro substitution, which can significantly alter its chemical reactivity and biological activity. This unique feature makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
(1R)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNIZLDJNJIAN-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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